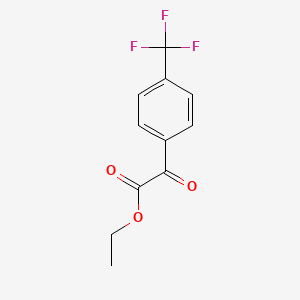

Ethyl Oxo-(4-trifluoromethylphenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZHQTZYBBUMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379023 | |

| Record name | Ethyl oxo[4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73790-06-4 | |

| Record name | Ethyl α-oxo-4-(trifluoromethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73790-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxo[4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73790-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Oxo-(4-trifluoromethylphenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Oxo-(4-trifluoromethylphenyl)acetate, bearing the CAS Number 73790-06-4, is a pivotal fluorinated building block in contemporary medicinal chemistry.[1][2][3] Its unique structural features, comprising an α-ketoester moiety and a trifluoromethyl-substituted phenyl ring, render it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in drug discovery, with a particular focus on its role in the development of novel therapeutic agents. Detailed, field-proven experimental protocols are presented to enable researchers to confidently utilize this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

A clear identification of the target compound is paramount for reproducibility and safety in any research and development setting.

| Identifier | Value | Source |

| Chemical Name | Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate | |

| CAS Number | 73790-06-4 | [1][2][3] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1][2] |

| Molecular Weight | 246.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 132 °C @ 3 hPa |

Note: Physical properties can vary slightly between suppliers and with purity.

Synthesis of this compound: A Validated Protocol

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism: The Causality Behind the Synthesis

The synthesis proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich trifluoromethylbenzene ring. The trifluoromethyl group is a deactivating but meta-directing group in electrophilic aromatic substitution. However, the strong activation of the electrophile by the Lewis acid allows the reaction to proceed, with the para-substituted product being the major isomer due to steric hindrance at the ortho positions.

Caption: Mechanism of Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Trifluoromethylbenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.[4]

-

Formation of the Electrophile: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.[4]

-

Friedel-Crafts Reaction: After the addition is complete, add trifluoromethylbenzene (1.0 equivalent) dropwise to the reaction mixture, again keeping the temperature below 5 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[4] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Applications in Drug Discovery: A Gateway to Bioactive Heterocycles

The dicarbonyl functionality of this compound makes it an exceptionally useful synthon for the construction of various heterocyclic scaffolds that are prevalent in medicinal chemistry.

Synthesis of Pyrazole Derivatives: Core Scaffolds of COX-2 Inhibitors

The reaction of α-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[5][6] This reaction is central to the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib and its analogs, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[7][8][9]

Caption: Synthesis of Pyrazole Derivatives.

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.0 equivalent) dropwise to the solution at room temperature.[5]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux to ensure completion, monitoring by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water. The pyrazole product will often precipitate and can be collected by filtration.[5] If no precipitate forms, extract the product with ethyl acetate.

-

Purification: Wash the collected solid with cold water and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Quinoxaline Derivatives: Scaffolds with Diverse Bioactivities

Quinoxalines are another important class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[10][11][12] They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12]

Caption: Synthesis of Quinoxaline Derivatives.

Experimental Protocol: Synthesis of a Quinoxaline Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted o-phenylenediamine (1.0 equivalent) in ethanol or acetic acid.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The quinoxaline product often precipitates out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Typical Parameters and Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Non-polar capillary column (e.g., DB-5). Injector: Split/splitless. Carrier Gas: Helium. Detection: Mass spectrometry will show a molecular ion peak corresponding to the molecular weight and a characteristic fragmentation pattern.[13][14] |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 254 nm).[15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Will show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons in the trifluoromethylphenyl ring. ¹³C NMR: Will show distinct signals for the carbonyl carbons, the ester carbon, the aromatic carbons, and the trifluoromethyl carbon (with C-F coupling).[16] |

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to highlight the safety considerations for handling this compound.

-

Hazard Class: Irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds. Its straightforward synthesis via Friedel-Crafts acylation and its predictable reactivity make it an important tool for medicinal chemists and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this key intermediate in their pursuit of novel therapeutics.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Method of producing 5-phenyl-3-(trifluoromethyl)-1n-pyrazole-4-amine. (n.d.). Google Patents.

- Al-Ostath, A., et al. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 10(4), 386-413.

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

- El-Sayed, M. A., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 7303-7322.

-

Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

-

National Institutes of Health. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

National Institutes of Health. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

-

ChEMBL | EMBL-EBI. (n.d.). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation a.... Retrieved from [Link]

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ACS Publications. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Retrieved from [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Retrieved from [Link]

-

ACS Publications. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Retrieved from [Link]

-

Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]

-

SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

-

BMRB. (n.d.). bmse000481 Phenyl Acetate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

National Institutes of Health. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

Sources

- 1. 73790-06-4|Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate|BLD Pharm [bldpharm.com]

- 2. 73790-06-4 Cas No. | Ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate | Matrix Scientific [matrixscientific.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Document: Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation a... - ChEMBL [ebi.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. scispace.com [scispace.com]

- 15. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. application.wiley-vch.de [application.wiley-vch.de]

Ethyl (4-trifluoromethylbenzoyl)acetate: A Technical Guide for Drug Development Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of Ethyl (4-trifluoromethylbenzoyl)acetate. We will explore its synthesis, physicochemical characteristics, and pivotal applications, providing expert insights and detailed methodologies to harness its full potential in the pharmaceutical landscape.

The Strategic Advantage of Fluorination in Drug Design: An Introduction

Ethyl (4-trifluoromethylbenzoyl)acetate is a specialized β-keto ester that has garnered significant attention in medicinal chemistry.[1][2][3] Its importance lies in the presence of the trifluoromethyl (CF3) group, a functional group known to dramatically enhance the therapeutic properties of drug candidates.[4][5][6] The incorporation of a CF3 group can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][7] This often translates to increased drug efficacy, a longer half-life, and a more favorable pharmacokinetic profile.[4][5]

The unique chemical structure of Ethyl (4-trifluoromethylbenzoyl)acetate, featuring a reactive β-dicarbonyl moiety, makes it a versatile building block for the synthesis of a wide array of complex organic molecules.[1][8] This guide will provide the foundational knowledge and practical protocols necessary for its effective use in the synthesis of novel pharmaceutical agents.

Synthesis via Claisen Condensation: A Step-by-Step Protocol

The most prevalent and efficient route for synthesizing Ethyl (4-trifluoromethylbenzoyl)acetate is the Claisen condensation.[9][10][11] This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[9][10] In this specific synthesis, ethyl acetate reacts with ethyl 4-(trifluoromethyl)benzoate.[12][13][14]

Mechanistic Rationale

The Claisen condensation is initiated by the deprotonation of the α-carbon of an ester by a strong base, forming an enolate.[9][11] This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[10] The subsequent elimination of an alkoxide leaving group yields the β-keto ester.[11] The choice of base is crucial; sodium ethoxide is commonly used with ethyl esters to prevent unwanted transesterification reactions.[9][10] A full equivalent of the base is necessary because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.[11]

Detailed Experimental Protocol

Materials:

-

Sodium ethoxide[17]

-

Diethyl ether or Dichloromethane for extraction[17]

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate[19]

-

Standard laboratory glassware for organic synthesis[20]

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.4 equivalents) in absolute ethanol.[17]

-

Reagent Addition: To the stirred solution, add ethyl acetate (1.1 equivalents) dropwise at room temperature.[17] Following this, add a solution of ethyl 4-(trifluoromethyl)benzoate (1.0 equivalent) in absolute ethanol dropwise.[17]

-

Reaction Monitoring: Stir the mixture at room temperature for several hours.[17] The reaction's progress can be monitored by thin-layer chromatography (TLC).[20]

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and neutralize it by slowly adding 1 M hydrochloric acid until the pH is acidic (~5-6).[17]

-

Extraction: Remove the ethanol using a rotary evaporator. Extract the remaining aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[17]

-

Washing and Drying: Combine the organic extracts and wash them with brine.[17] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[17]

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl (4-trifluoromethylbenzoyl)acetate.[21][22]

Synthesis Workflow Diagram

Caption: A schematic of the Claisen condensation for Ethyl (4-trifluoromethylbenzoyl)acetate synthesis.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of Ethyl (4-trifluoromethylbenzoyl)acetate is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C12H11F3O3 | [8][23][24][25] |

| Molecular Weight | 260.21 g/mol | [8][23][24] |

| Appearance | Colorless to light yellow liquid | [26][27] |

| Boiling Point | 248-249 °C | [8] |

| Density | 1.270 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.4880 | [8] |

Key Applications in Drug Discovery and Development

Ethyl (4-trifluoromethylbenzoyl)acetate is a valuable precursor for a multitude of heterocyclic compounds that form the core of many pharmaceuticals.[8][28]

Synthesis of Pyrazole-Containing Drugs

A primary application of this compound is in the synthesis of pyrazole derivatives, a class of compounds with a broad range of biological activities.[29] For example, the anti-inflammatory drug celecoxib (Celebrex) contains a trifluoromethylphenyl-substituted pyrazole ring.[29] The synthesis generally involves the condensation of the β-keto ester with a hydrazine derivative.[30]

A Versatile Intermediate for Diverse Heterocycles

The reactivity of the dicarbonyl system in Ethyl (4-trifluoromethylbenzoyl)acetate allows for its use in the synthesis of other important heterocyclic systems such as quinoxaline 1,4-dioxides and pyrimidines.[8] These scaffolds are present in numerous compounds with therapeutic potential, including antimalarial and GABA positive allosteric modulators.[8]

Impact on Biological Signaling Pathways

The trifluoromethyl group is a key pharmacophore that can significantly influence a drug's interaction with its biological target.[4][5] Derivatives of Ethyl (4-trifluoromethylbenzoyl)acetate are often designed to inhibit specific enzymes, such as kinases or cyclooxygenases, which are critical nodes in cellular signaling pathways related to cancer and inflammation.[31]

Caption: The synthetic utility and biological applications of Ethyl (4-trifluoromethylbenzoyl)acetate derivatives.

Safety and Handling

Ethyl (4-trifluoromethylbenzoyl)acetate is a combustible liquid and should be handled with appropriate safety precautions.[8] It is irritating to the eyes, respiratory system, and skin.[32] Therefore, personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[8][32] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[32][33][34]

Conclusion: A Vital Tool for Modern Medicinal Chemistry

Ethyl (4-trifluoromethylbenzoyl)acetate stands out as a crucial and versatile intermediate in the field of drug discovery and development. Its strategic use allows for the incorporation of the trifluoromethyl group, a moiety that can significantly enhance the pharmacological properties of drug candidates.[4][5] A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, empowers researchers to design and create the next generation of innovative and effective therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Tocris Bioscience. Retrieved from a relevant URL discussing this topic.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2011). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 87(7), 395–411. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]

-

Cyclic [beta]-keto esters : synthesis and reactions. (1987). La Trobe University. [Link]

-

Mastering β-keto esters. (2025). ResearchGate. [Link]

-

Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. (2024). ResearchGate. [Link]

-

Material Safety Data Sheet - Ethyl 4-(trifluoromethyl)benzoate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

Ethyl (4-trifluoromethylbenzoyl)acetate. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Ethyl (4-Trifluoromethylbenzoyl)acetate. (2025). Chemsrc. Retrieved from [Link]

-

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

- Material Safety Data Sheet - Ethyl acetate. (2014). Fisher Scientific.

- SAFETY DATA SHEET - Ethyl benzoylacetate. (2025). Fisher Scientific.

- The Claisen Condensation. (n.d.). University of Babylon.

-

Ethyl 4-(trifluoromethyl)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

The Claisen Condensation Reaction. (2023). OpenStax. Retrieved from [Link]

- SAFETY DATA SHEET - Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. (2025). Fisher Scientific. Retrieved from a relevant URL providing the MSDS for this compound.

- Ethyl 4-(trifluoromethyl)benzoate. (n.d.). Amazon S3.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences, 3(1), 001-023. [Link]

-

Ethyl 4-(trifluoromethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate. (2011).

-

Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026). American Chemical Society.

-

Ethyl (4-(trifluoromethyl)phenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (2014).

- Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. (n.d.). Supporting Information.

- Process for the preparation of ethyl trifluoroacetoacetate. (1986).

- Method for purifying ethyl acetate. (2012).

-

Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

ethyl benzoyl acetate. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. (4-トリフルオロメチルベンゾイル)酢酸エチル | Sigma-Aldrich [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 12. Ethyl 4-(trifluoromethyl)benzoate [webbook.nist.gov]

- 13. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 15. uwm.edu [uwm.edu]

- 16. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 19. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Google Patents [patents.google.com]

- 20. rsc.org [rsc.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Ethyl (4-trifluoromethylbenzoyl)acetate - Amerigo Scientific [amerigoscientific.com]

- 24. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Ethyl 2-[4-(Trifluoromethyl)benzoyl]acetate 95% | CAS: 106263-53-0 | AChemBlock [achemblock.com]

- 26. chemimpex.com [chemimpex.com]

- 27. ethyl benzoyl acetate, 94-02-0 [thegoodscentscompany.com]

- 28. researchgate.net [researchgate.net]

- 29. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 30. jelsciences.com [jelsciences.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 33. tcichemicals.com [tcichemicals.com]

- 34. fishersci.com [fishersci.com]

Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate properties

An In-depth Technical Guide to Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate, a fluorinated α-ketoester, stands as a pivotal building block in contemporary medicinal chemistry and synthetic organic chemistry. The presence of both an α-ketoester moiety and a trifluoromethyl-substituted phenyl ring imparts unique reactivity and pharmacological potential. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, spectroscopic signature, key chemical transformations, and its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical entity.

Introduction: The Strategic Importance of Fluorinated α-Ketoesters

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. When this group is appended to a phenyl ring within an α-ketoester scaffold, the resulting molecule, such as Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate, becomes a highly valuable synthetic intermediate. The α-ketoester functionality is a versatile handle for a wide array of chemical transformations, including condensations, cycloadditions, and nucleophilic additions, enabling the construction of complex heterocyclic systems that are prevalent in many classes of pharmaceuticals[2]. This guide delves into the specifics of this compound, providing a technical foundation for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting.

Quantitative Data Summary

The key physicochemical properties of Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on the properties of structurally similar compounds.

| Property | Value | Source |

| CAS Number | 73790-06-4 | [3][4][5] |

| Molecular Formula | C11H9F3O3 | [3][4] |

| Molecular Weight | 246.19 g/mol | [3] |

| Appearance | Likely a colorless to light yellow liquid | Inferred from analogs[6] |

| Boiling Point | Predicted: ~280-290 °C at 760 mmHg | Based on analogs[7] |

| Density | Predicted: ~1.4 g/cm³ | Based on analogs[7] |

| Purity | Typically >95% | [4] |

| MDL Number | MFCD01934867 | [3][4] |

Safety and Handling

Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate is classified as an irritant[3]. Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing vapors or mist. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[5].

-

In case of exposure:

-

Skin contact: Wash off with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person into fresh air and keep comfortable for breathing.

-

Synthesis and Purification

The synthesis of aryl-α-ketoesters can be achieved through several established methods. A common and effective approach is the oxidation of the corresponding α-hydroxy or phenylacetate esters. A plausible and scalable two-step synthesis for Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate is outlined below, starting from the commercially available 4-(trifluoromethyl)phenylacetic acid.

Synthetic Workflow Diagram

Caption: A two-step workflow for the synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

-

To a round-bottom flask, add 4-(trifluoromethyl)phenylacetic acid (1.0 eq).

-

Add a large excess of absolute ethanol (to act as both solvent and reagent) followed by a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the acid weight).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can often be used in the next step without further purification.

Step 2: Oxidation to Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate

This oxidation has been reported for analogous phenylacetate esters using various methods, including air/oxygen in the presence of a catalyst[8].

-

In a suitable reaction vessel, dissolve the crude Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (1.0 eq) in an appropriate solvent.

-

Add the chosen oxidizing agent or catalyst system. For example, the oxidation of ethyl phenylacetate to ethyl benzoylformate has been accomplished using air[8].

-

Heat the reaction mixture under the conditions specified by the chosen oxidation method (e.g., 120-160 °C under an oxygen partial pressure)[8].

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and perform an appropriate workup to remove the catalyst and byproducts.

-

The crude product is then purified by silica gel column chromatography to afford the final product, Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate.

Spectroscopic Characterization

The structural confirmation of Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the quartet for the methylene (-CH2-) group of the ethyl ester, and the triplet for the methyl (-CH3-) group. Based on data for similar compounds like ethyl 2-(4-fluorophenyl)-2-oxoacetate[6], the aromatic protons adjacent to the carbonyl group will be deshielded, appearing as a doublet around δ 8.1 ppm. The other aromatic protons will appear as a doublet around δ 7.8 ppm. The ethyl group will exhibit a quartet around δ 4.5 ppm and a triplet around δ 1.4 ppm.

-

¹³C NMR: The carbon spectrum will be distinguished by signals for the two carbonyl carbons (keto and ester) in the range of δ 184-186 ppm and δ 163-164 ppm, respectively[6]. The CF3 carbon will have a characteristic quartet due to C-F coupling. The aromatic carbons will appear in the δ 125-135 ppm region, with C-F coupling visible for the carbon attached to the CF3 group and its neighbors. The ethyl group carbons will be observed around δ 62 ppm (-CH2-) and δ 14 ppm (-CH3-).

-

FT-IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone C=O stretch is expected around 1730-1715 cm⁻¹, while the ester C=O stretch will appear at a higher frequency, typically 1750-1735 cm⁻¹. Strong C-F stretching vibrations will be prominent in the 1350-1100 cm⁻¹ region.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 246. Key fragmentation patterns would include the loss of the ethoxy group (-OC2H5, m/z 45) and the entire ester group (-COOC2H5, m/z 73), leading to a prominent acylium ion at m/z 173.

Chemical Reactivity and Synthetic Applications

The dicarbonyl nature of Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate makes it a valuable precursor for synthesizing various heterocyclic structures. A prime example is its reaction with 1,2-diamines to form quinoxalinones, which are important scaffolds in medicinal chemistry.

Synthesis of 3-(4-(Trifluoromethyl)phenyl)quinoxalin-2(1H)-one

The reaction with o-phenylenediamine provides a straightforward route to the corresponding quinoxalinone derivative[2].

Reaction Mechanism

Caption: Mechanism for quinoxalinone formation.

The reaction proceeds via an initial nucleophilic attack of one amino group on the highly electrophilic keto-carbonyl, followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl. Subsequent elimination of ethanol yields the stable heterocyclic product. This transformation underscores the utility of the title compound as a key intermediate for accessing complex molecular architectures.

Conclusion

Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive α-ketoester core and a biologically favorable trifluoromethylphenyl moiety makes it an ideal starting material for the synthesis of diverse and complex heterocyclic compounds. The synthetic routes are accessible, and its reactivity is predictable, allowing for its incorporation into various synthetic strategies. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's properties and reactivity is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

-

Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for Experimental procedures and analytical data. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ethyl 2-(4-fluoroanilino)-2-oxoacetate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025). ResearchGate. Retrieved from [Link]

-

Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. (1999). PubMed. Retrieved from [Link]

-

Ethyl [3-(trifluoromethyl)phenyl]acetate. (n.d.). Chemsrc. Retrieved from [Link]

-

Ethyl phenylacetate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of ethyl 2-oxo-4-phenylbutyrate. (n.d.). PrepChem.com. Retrieved from [Link]

-

ethyl 2-oxo-2-phenylacetate. (n.d.). Stenutz. Retrieved from [Link]

-

306936-81-2 | Ethyl acetate. (n.d.). Fluoropharm. Retrieved from [Link]

- Synthesis of 1-(Ethoxycarbonyl)ethyl 4-[15-(trifluoromethyl)-pentadecylamino]benzoate. (n.d.). Google Patents.

-

Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa. (2025). American Chemical Society. Retrieved from [Link]

- Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen. (n.d.). Google Patents.

-

CAS No : 1603-79-8 | Product Name : Ethyl 2-oxo-2-phenylacetate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate. Retrieved from [Link]

-

Solved Assignment: (Labeled IR spectrum for ethyl | Chegg.com. (2020). Chegg. Retrieved from [Link]

-

Phenyl Acetate at BMRB. (n.d.). BMRB. Retrieved from [Link]

-

Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzeneacetic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 73790-06-4 Cas No. | Ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate | Matrix Scientific [matrixscientific.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 73790-06-4|Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. ETHYL 2-[2,4-BIS(TRIFLUOROMETHYL)PHENYL]-2-OXOACETATE | 306936-81-2 [amp.chemicalbook.com]

- 8. DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen - Google Patents [patents.google.com]

Introduction: The Significance of a Fluorinated α-Keto Ester

An In-Depth Technical Guide to Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate

This guide provides a comprehensive technical overview of Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate, a fluorinated α-keto ester of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and potential applications, grounding all information in established chemical principles and authoritative references.

Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate, also known as Ethyl (4-trifluoromethylphenyl)glyoxylate, belongs to the versatile class of α-keto esters. These molecules are distinguished by two adjacent carbonyl groups, a reactive functionality that makes them valuable synthetic intermediates. The presence of the 4-(trifluoromethyl)phenyl moiety is particularly noteworthy. The trifluoromethyl (-CF3) group is a powerful bioisostere for groups like isopropyl or chloro and is widely incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity. This combination of a reactive keto-ester core and a pharmaceutically relevant fluorinated aromatic ring positions Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate as a key building block for creating complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental work, dictating everything from reaction stoichiometry to purification strategy. The key identifiers and properties of Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate are summarized below. While precise experimental data for properties like boiling and melting points are not widely published, its identity is well-defined by its structural formula and spectral data.

| Property | Value | Source(s) |

| Molecular Weight | 246.18 g/mol | [1][2] |

| Molecular Formula | C₁₁H₉F₃O₃ | [3][4] |

| CAS Number | 73790-06-4 | [3][4] |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F | N/A |

| Purity (Typical) | ≥95% | [2] |

| Known Hazards | Irritant |

Synthesis and Purification: A Validated Approach

The most direct and industrially scalable method for preparing aryl glyoxylates is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a robust route to Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate. The causality behind this choice of reaction is clear: it efficiently forms the critical carbon-carbon bond between the aromatic ring and the keto-ester moiety in a single, well-understood step.

A plausible and efficient protocol, adapted from established solvent-free methods for related aryl glyoxylates, is described below. The use of a solvent-free, grinding method is advantageous as it can accelerate reaction times, simplify work-up procedures, and reduce environmental impact by minimizing solvent waste.

Experimental Protocol: Solvent-Free Friedel-Crafts Acylation

Objective: To synthesize Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate from trifluoromethylbenzene and ethyl oxalyl chloride.

Materials:

-

Trifluoromethylbenzene (1.0 eq)

-

Ethyl oxalyl chloride (1.4 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.0 eq)

-

Mortar and Pestle (dry)

-

Ice/water bath

-

Crushed ice and water

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a dry mortar, carefully grind anhydrous aluminum chloride into a fine powder. Expertise & Experience Insight: The reaction is highly sensitive to moisture. Ensuring all glassware and reagents are scrupulously dry is paramount to prevent quenching the AlCl₃ catalyst and hydrolyzing the acid chloride.

-

Reaction Initiation: Add trifluoromethylbenzene to the powdered AlCl₃ in the mortar and grind the mixture until homogeneous.

-

Acylating Agent Addition: Cool the mortar in an ice bath. Slowly add ethyl oxalyl chloride dropwise while continuously grinding. A vigorous evolution of HCl gas will occur. This step must be performed in a well-ventilated fume hood. Trustworthiness: The stoichiometry (excess acyl chloride and catalyst) is designed to drive the reaction to completion, a self-validating system to maximize yield.

-

Reaction Completion: After the addition is complete, continue grinding the resulting paste for approximately 90 minutes at room temperature. Allow the reaction mixture to stand for several hours (or overnight) to ensure completion.

-

Hydrolysis (Work-up): Carefully and slowly transfer the reaction paste onto a large volume of crushed ice and water with stirring. The AlCl₃ complex will hydrolyze in a highly exothermic reaction. Expertise & Experience Insight: This quenching step must be done cautiously and in stages to control the heat generated and prevent splashing of the acidic solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate.

Analytical Characterization: A Predictive Approach

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group: A quartet signal around δ 4.4 ppm (corresponding to the -O-CH₂- group) coupled to a triplet signal around δ 1.4 ppm (from the -CH₃ group).

-

Aromatic Protons: Two distinct doublets in the aromatic region (δ 7.5-8.2 ppm). Due to the strong electron-withdrawing nature of both the trifluoromethyl and the glyoxylate groups, these protons will be shifted downfield. The para-substitution pattern will result in a clean AA'BB' system, appearing as two doublets with typical ortho coupling constants (J ≈ 8 Hz).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyls: Two signals for the ketone (C=O) and ester (O-C=O) carbons, expected in the δ 160-190 ppm range.

-

Ethyl Group: Signals for the -O-CH₂- carbon (around δ 62 ppm) and the -CH₃ carbon (around δ 14 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon: A distinct quartet signal for the -CF₃ carbon, with a large C-F coupling constant.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ should be observed at m/z = 246.18. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₁H₉F₃O₃.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the ethyl group (-C₂H₅, m/z 29).

-

Applications in Research and Drug Development

While specific, large-scale applications of Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate are not extensively documented in peer-reviewed literature, its structure makes it a molecule of high potential interest for synthetic and medicinal chemists. Its utility stems from the reactivity of the α-keto ester group, which serves as a versatile handle for further molecular elaboration.

-

Precursor to α-Hydroxy and α-Amino Acids: The ketone functionality can be selectively reduced to form a chiral α-hydroxy ester, a common structural motif in natural products and pharmaceuticals. Furthermore, it can undergo reductive amination to produce trifluoromethyl-substituted phenylglycine derivatives, which are valuable unnatural amino acids for peptide modification.

-

Heterocycle Synthesis: α-Keto esters are well-known precursors for the synthesis of a wide variety of heterocyclic compounds, such as quinoxalines, imidazoles, and pyrazinones[3]. Condensation reactions with binucleophiles (e.g., o-phenylenediamines) provide a direct route to complex scaffolds.

-

Building Block in Drug Discovery: The 4-(trifluoromethyl)phenyl group is a privileged moiety in modern drug design. Its incorporation can significantly improve a molecule's pharmacokinetic profile. Therefore, this compound serves as a readily available starting material to introduce this group into a lead compound. The general class of glyoxylate derivatives has been explored for applications ranging from building blocks for HIV protease inhibitors to novel photoinitiators for advanced materials[4].

Illustrative Synthetic Utility

The following diagram illustrates a potential, high-value transformation of the title compound, demonstrating its utility as a synthetic intermediate.

Caption: Potential conversion to a valuable chiral α-hydroxy acid derivative.

Safety and Handling

As a matter of scientific best practice, Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: The compound is classified as an irritant.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 2-Oxo-2-(4-trifluoromethylphenyl)acetate is a valuable fluorinated building block that is readily accessible via established synthetic methodologies like the Friedel-Crafts acylation. While its direct biological applications are yet to be fully explored, its combination of a versatile α-keto ester handle and a metabolically robust trifluoromethylphenyl group makes it a compound of high strategic importance. It represents a key starting material for the synthesis of complex chiral molecules, heterocycles, and novel pharmaceutical candidates. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical tool in their research and development endeavors.

References

-

Oakwood Chemical. Ethyl Oxo-(4-trifluoromethylphenyl)acetate. [Link]

- CN101186538A. The solvent-free synthesis method of ethyl aryl glyoxylate.

-

Gao, T., et al. (2024). Novel High‐Performance Glyoxylate Derivative‐Based Photoinitiators for Free Radical Photopolymerization and 3D Printing with Visible LED. ResearchGate. [Link]

- JPH06321866A. Production of ethyl glyoxylate.

-

Adams, R. & Tuley, W. F. (1923). Ethyl Benzoylformate. Organic Syntheses, 3, 54. [Link]

-

Ahabchane, N. H., et al. (2010). Ethyl 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetate. Acta Crystallographica Section E, 66(Pt 8), o2070. [Link]

-

Ballo, D., et al. (2010). 1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E, 66(Pt 5), o1059. [Link]

-

ChemSynthesis. ethyl 2-oxo-2-phenylacetate. [Link]

-

PubChem. Ethyl phenylacetate. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for Experimental procedures and analytical data. [Link]

-

The Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl Oxo-(4-trifluoromethylphenyl)acetate

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to Ethyl Oxo-(4-trifluoromethylphenyl)acetate, a key building block in contemporary drug discovery and development. The trifluoromethyl group is a crucial pharmacophore, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, efficient and scalable access to versatile intermediates such as the title compound is of paramount importance. This document explores three primary synthetic strategies: the direct Friedel-Crafts acylation of trifluoromethylbenzene, the oxidation of the corresponding α-hydroxy ester, and a Grignard-based approach. For each method, we delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the relative advantages and challenges. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Trifluoromethyl Moiety in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for optimizing lead compounds.[1] this compound serves as a versatile precursor for a variety of more complex molecules, leveraging the advantageous properties of the trifluoromethylphenyl scaffold. Its α-keto ester functionality provides a reactive handle for a wide range of chemical transformations, enabling the construction of diverse molecular architectures for biological screening.

Synthetic Strategies and Methodologies

Friedel-Crafts Acylation: A Direct Approach

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, and it can be effectively applied to the preparation of this compound.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of trifluoromethylbenzene with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst.

Mechanism and Rationale:

The reaction is initiated by the activation of ethyl oxalyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[4] This acylium ion is then attacked by the electron-rich aromatic ring of trifluoromethylbenzene. The trifluoromethyl group is a deactivating but meta-directing group; however, the steric hindrance at the meta positions and the relatively high reactivity of the acylium ion can lead to significant para-substitution. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the desired product. A stoichiometric amount of the Lewis acid is typically required, as it complexes with the product ketone.[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Trifluoromethylbenzene

-

Ethyl oxalyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add trifluoromethylbenzene (1.0 equivalent) to the flask.

-

Slowly add ethyl oxalyl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. Vigorous gas evolution (HCl) will be observed.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[5]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Friedel-Crafts Acylation

| Parameter | Value/Condition | Rationale |

| Lewis Acid | Anhydrous AlCl₃ | Strong Lewis acid required to generate the acylium ion. |

| Solvent | Anhydrous DCM | Inert solvent that is compatible with the reaction conditions. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming completes the reaction. |

| Stoichiometry | ~1.1 eq. of AlCl₃ | Stoichiometric amount needed due to product complexation. |

| Work-up | Acidic aqueous quench | Decomposes the aluminum chloride complex and separates the product. |

| Typical Yield | 60-80% (expected) | Varies based on reaction scale and purity of reagents. |

Logical Flow Diagram: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.

Oxidation of Ethyl 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetate

An alternative strategy for the synthesis of the target α-keto ester is the oxidation of its corresponding α-hydroxy ester precursor, Ethyl 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetate. This approach is advantageous when the α-hydroxy ester is readily available, for instance, through the reduction of the target keto ester or via a nucleophilic addition to a glyoxylate. Some related compounds have been observed to undergo spontaneous air oxidation to the corresponding α-hydroxy ester.[6]

Mechanism and Rationale:

The oxidation of a secondary alcohol to a ketone can be achieved using a variety of modern oxidizing agents. The choice of oxidant is crucial to ensure high selectivity and to avoid over-oxidation or side reactions. Mild and selective oxidizing agents such as those used in Swern or Dess-Martin periodinane (DMP) oxidations are often preferred. These methods typically proceed under mild conditions and are tolerant of a wide range of functional groups.

Experimental Protocol: Swern Oxidation

Materials:

-

Ethyl 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetate

-

Oxalyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous conditions are essential.

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of Ethyl 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetate (1.0 equivalent) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) to the flask, and allow the mixture to warm to room temperature.

-

Add water to quench the reaction, and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Mild Oxidation Methods

| Oxidation Method | Oxidizing Agent | Typical Temperature | Key Considerations |

| Swern Oxidation | Oxalyl chloride, DMSO, TEA | -78 °C to RT | Requires strictly anhydrous conditions and careful temperature control. |

| Dess-Martin | Dess-Martin Periodinane | Room Temperature | Commercially available but can be explosive under certain conditions. |

| TPAP/NMO | TPAP (cat.), NMO | Room Temperature | Catalytic use of the expensive TPAP reagent. |

Logical Flow Diagram: Oxidation Approach

Caption: Synthetic workflow for the oxidation of an α-hydroxy ester to the target α-keto ester.

Grignard Reaction with Diethyl Oxalate

A convergent and powerful method for the formation of α-keto esters involves the reaction of a Grignard reagent with a suitable electrophile, such as diethyl oxalate. This approach allows for the construction of the target molecule by forming the key carbon-carbon bond between the aromatic ring and the keto-ester moiety.

Mechanism and Rationale:

The synthesis begins with the preparation of the 4-trifluoromethylphenylmagnesium bromide Grignard reagent from 4-bromobenzotrifluoride and magnesium metal in an anhydrous ether solvent.[7] The formation of Grignard reagents from trifluoromethyl-substituted aryl halides can sometimes be challenging and may require activation of the magnesium or the use of LiCl to facilitate the insertion.[8] The resulting Grignard reagent is a potent nucleophile that will readily attack one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is typically carried out at low temperatures to prevent the second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct. A careful workup with a mild acid quenches the reaction and provides the desired α-keto ester.

Experimental Protocol: Grignard Synthesis

Materials:

-

4-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Iodine (for activation, optional)

-

Diethyl oxalate

-

Saturated Ammonium Chloride solution (NH₄Cl)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine if necessary to activate the magnesium.

-

Add a small amount of anhydrous ether.

-

In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (1.0 equivalent) in anhydrous ether.

-

Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight warming. If not, gentle heating may be required.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[7]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Oxalate:

-

In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous ether and cool it to -78 °C.

-

Slowly add the freshly prepared Grignard reagent to the diethyl oxalate solution via a cannula, maintaining the temperature below -60 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[9]

-

Allow the mixture to warm to room temperature.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

-

Data Presentation: Grignard Synthesis Parameters

| Parameter | Value/Condition | Rationale |

| Grignard Precursor | 4-Bromobenzotrifluoride | Readily available starting material for the Grignard reagent. |

| Solvent | Anhydrous Ether/THF | Essential for the formation and stability of the Grignard reagent. |

| Reaction Temp. | -78 °C | Minimizes the double addition of the Grignard reagent to the product. |

| Quenching Agent | Sat. aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide without causing side reactions. |

| Key Challenge | Preventing double addition | Controlled stoichiometry and low temperature are crucial. |

Logical Flow Diagram: Grignard Synthesis

Caption: Stepwise process for the synthesis of the target molecule via the Grignard reaction.

Conclusion and Future Perspectives

This guide has detailed three robust and scientifically sound methodologies for the synthesis of this compound. The choice of the optimal synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory.

-

Friedel-Crafts acylation offers the most direct route but requires careful handling of corrosive and water-sensitive reagents.

-

The oxidation of the corresponding α-hydroxy ester is a viable alternative, particularly if the precursor is readily accessible, and it benefits from the use of mild and selective modern oxidizing agents.

-

The Grignard approach is a highly convergent method that is well-suited for creating the key carbon-carbon bond, though it demands strict control of reaction conditions to prevent side reactions.

As the demand for fluorinated building blocks in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of compounds like this compound will remain an active area of research. Future work may focus on catalytic, and enantioselective versions of these reactions to further enhance their utility in the synthesis of chiral drug candidates.

References

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (2020, April 21). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]

-

ResearchGate. (2015, October 16). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl phenylacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (4-(trifluoromethyl)phenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-(hydroxymethyl)phenyl)acetate. Retrieved from [Link]

-

ResearchGate. (2017, August 7). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). JPH06321866A - Production of ethyl glyoxylate.

-

National Institutes of Health. (n.d.). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

-

ResearchGate. (2017, August 7). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]

-

Fluoropharm. (n.d.). 306936-81-2 | Ethyl acetate. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]